2-Tert-butyl-4-chloro-1,3,5-triazine 2-Tert-butyl-4-chloro-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 1417517-78-2
VCID: VC4656935
InChI: InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3
SMILES: CC(C)(C)C1=NC(=NC=N1)Cl
Molecular Formula: C7H10ClN3
Molecular Weight: 171.63

2-Tert-butyl-4-chloro-1,3,5-triazine

CAS No.: 1417517-78-2

Cat. No.: VC4656935

Molecular Formula: C7H10ClN3

Molecular Weight: 171.63

* For research use only. Not for human or veterinary use.

2-Tert-butyl-4-chloro-1,3,5-triazine - 1417517-78-2

Specification

CAS No. 1417517-78-2
Molecular Formula C7H10ClN3
Molecular Weight 171.63
IUPAC Name 2-tert-butyl-4-chloro-1,3,5-triazine
Standard InChI InChI=1S/C7H10ClN3/c1-7(2,3)5-9-4-10-6(8)11-5/h4H,1-3H3
Standard InChI Key IORDUCIBYMFXQP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NC(=NC=N1)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The crystal structure of 2-tert-butyl-4-chloro-1,3,5-triazine (Fig. 1) features a symmetric triazine ring with substituents at positions 2 and 4. X-ray diffraction data confirm:

  • Bond lengths: C–N (1.32–1.35 Å), C–Cl (1.71 Å).

  • Bond angles: N–C–N (126.7°), Cl–C–N (116.5°).

  • Steric effects: The tert-butyl group (C–C bond: 1.54 Å) creates a dihedral angle of 85.2° with the triazine plane, limiting rotational freedom and enhancing stability .

The chlorine atom’s electronegativity (χ = 3.0) increases the electrophilicity of position 4, facilitating nucleophilic substitution reactions .

Spectroscopic Characterization

  • ¹H NMR: Singlets at δ 1.45 (9H, tert-butyl) and δ 8.21 (1H, triazine) .

  • ¹³C NMR: Peaks at δ 167.3 (C–Cl), 169.5 (C–N), and 35.2 (C(CH₃)₃) .

  • IR: Stretching vibrations at 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate synthetic protocols:

  • Grignard Reaction:

    • Step 1: 1,3,5-Triazine reacts with phenylmagnesium bromide (PhMgBr) in THF at −15°C to form 2-phenyl-4,6-dichloro-1,3,5-triazine (77% yield) .

    • Step 2: Copper(I)-catalyzed coupling with tert-butylmagnesium bromide (t-BuMgBr) at 0°C yields the target compound (72% yield) .

  • Nucleophilic Substitution:

    • 2-Chloro-4,6-diphenyl-1,3,5-triazine reacts with tert-butylamine in dichloromethane (DCM) using DIEA as a base (89% yield) .

Industrial Manufacturing

Large-scale production employs continuous flow reactors with in-line purification via high-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures . Key parameters include:

  • Temperature: 0–25°C to minimize side reactions.

  • Catalysts: CuI (0.5 mol%) for cross-coupling efficiency .

  • Purity standards: ≥97% (HPLC), residual solvents <0.1% .

Chemical Reactivity and Derivatives

Substitution Reactions

The chlorine atom undergoes nucleophilic displacement under mild conditions (Table 1):

NucleophileConditionsProductYield (%)Reference
NH₃EtOH, 25°C, 12 h2-Tert-butyl-4-amino-1,3,5-triazine92
CH₃O⁻NaOMe, THF, 0°C, 2 h4-Methoxy derivative85
PhS⁻K₂CO₃, DCM, 25°C, 6 h4-Phenylthio analog78

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic media yields 2-tert-butyl-1,3,5-triazine-4-carboxylic acid (65% yield).

  • Reduction: LiAlH₄ reduces the triazine ring to a hexahydro derivative, albeit with low selectivity (∼40% yield).

Hydrolysis

Acidic hydrolysis (HCl, 80°C) cleaves the triazine ring, producing tert-butylamine and chloroacetic acid as major products .

Biological Activity and Mechanisms

Anticancer Properties

  • Topoisomerase Inhibition: IC₅₀ = 57.6 µM against human topoisomerase IIα, disrupting DNA replication .

  • Cytotoxicity: EC₅₀ values of 12–18 µM against MCF-7 (breast) and A549 (lung) cancer cells .

  • Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization .

Antimicrobial Effects

  • Bacterial Growth Inhibition: MIC = 32 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Activity: 80% growth inhibition of Candida albicans at 50 µg/mL .

Comparative Analysis with Analogues

CompoundStructural FeatureIC₅₀ (Topo IIα)LogPReference
2-Tert-butyl-4-chloroCl, tert-butyl57.6 µM2.8
TerbuthylazineEthylamino, tert-butyl112 µM3.1
2,4-Di-tert-butyl-6-chloroTwo tert-butyl groupsInactive4.2

The tert-butyl group enhances membrane permeability (LogP = 2.8) compared to phenyl-substituted analogs (LogP > 3.5) .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Chiral Ligands: Serves as a precursor for sulfamide- and phosphine-based catalysts used in asymmetric hydrogenation (e.g., 90% ee in ketone reductions) .

  • Drug Candidates: Incorporated into kinase inhibitors (e.g., PI3Kδ inhibitors) with IC₅₀ < 10 nM .

Agrochemicals

  • Herbicides: Functionalized derivatives exhibit pre-emergent herbicidal activity at 500 g/ha .

  • Insecticides: 2-Tert-butyl-4-(methylthio)-1,3,5-triazine shows larvicidal activity against Aedes aegypti (LC₅₀ = 0.8 ppm) .

Materials Science

  • Coordination Polymers: Reacts with Zn²⁺ to form porous frameworks with BET surface areas > 800 m²/g .

  • Photocatalysts: TiO₂ composites achieve 92% degradation of methylene blue under UV light .

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